N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with the Oxazole Ring: The indole derivative is then coupled with an oxazole ring through a condensation reaction, forming the desired oxazolo[5,4-b]pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: It is used as a probe to study biological pathways involving indole derivatives.
Chemical Biology: The compound is utilized in chemical biology to investigate the interactions of indole derivatives with various biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar with a different substitution pattern.
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]nicotinamide: Contains a nicotinamide moiety instead of an oxazole ring.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both indole and oxazole rings, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C19H17FN4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17FN4O2/c1-11-9-15(17-12(2)23-26-19(17)22-11)18(25)21-6-8-24-7-5-13-3-4-14(20)10-16(13)24/h3-5,7,9-10H,6,8H2,1-2H3,(H,21,25) |
InChI Key |
JFJCVKSUAQZLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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